molecular formula C7H10O2 B13946475 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- CAS No. 58649-31-3

2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl-

Cat. No.: B13946475
CAS No.: 58649-31-3
M. Wt: 126.15 g/mol
InChI Key: GOTCNQYWFYTGJN-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- is an organic compound with the molecular formula C₇H₁₀O₂ It is a derivative of cyclopentenone, featuring a hydroxyl group and two methyl groups attached to the cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- can be achieved through several methods. One common approach involves the condensation of di-p-methylbenzil with acetone derivatives in the presence of sodium hydroxide as a catalyst. The reaction is typically carried out in methanol under reflux conditions . The main products are obtained as precipitates after the reaction mixture is poured into water.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl-.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would result in an alcohol.

Scientific Research Applications

2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be used in the study of biochemical pathways.

    Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- involves its interaction with molecular targets and pathways. As an enone, it can participate in nucleophilic conjugate addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one, 2,3-dimethyl-: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-: Similar structure but with different positioning of the hydroxyl and methyl groups.

Uniqueness

2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- is unique due to the presence of both hydroxyl and methyl groups on the cyclopentenone ring

Properties

CAS No.

58649-31-3

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

5-hydroxy-2,3-dimethylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h6,8H,3H2,1-2H3

InChI Key

GOTCNQYWFYTGJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(C1)O)C

Origin of Product

United States

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